molecular formula C10H6Cl3NS B8759976 4-(Chloromethyl)-2-(3,4-dichlorophenyl)-1,3-thiazole CAS No. 89873-42-7

4-(Chloromethyl)-2-(3,4-dichlorophenyl)-1,3-thiazole

Cat. No. B8759976
CAS RN: 89873-42-7
M. Wt: 278.6 g/mol
InChI Key: ITDVLYBNNYRMRH-UHFFFAOYSA-N
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Patent
US04431652

Procedure details

A mixture of 3,4-dichlorothiobenzamide (8.24 g., 0.04 mol), 1,3-dichloroacetone (5.1 g., 0.04 mol) in acetone (150 ml) was stirred at room temperature overnight. After evaporation of the acetone under reduced pressure, the residue was dissolved in methanol (150 ml) and the solution refluxed 11/2 hours. After cooling and removal of the methanol, the residue was slurried with a small quantity of methanol. The solids which formed after filtration showed m.p. 93°-96° C. (6.05 g.).
Quantity
8.24 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([NH2:7])=[S:6].[Cl:12][CH2:13][C:14]([CH2:16]Cl)=O>CC(C)=O>[Cl:12][CH2:13][C:14]1[N:7]=[C:5]([C:4]2[CH:8]=[CH:9][C:10]([Cl:11])=[C:2]([Cl:1])[CH:3]=2)[S:6][CH:16]=1

Inputs

Step One
Name
Quantity
8.24 g
Type
reactant
Smiles
ClC=1C=C(C(=S)N)C=CC1Cl
Name
Quantity
5.1 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the acetone under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed 11/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
removal of the methanol
CUSTOM
Type
CUSTOM
Details
The solids which formed
FILTRATION
Type
FILTRATION
Details
after filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCC=1N=C(SC1)C1=CC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.